Home > Products > Screening Compounds P86168 > 14beta-Bromoacetamidomorphine
14beta-Bromoacetamidomorphine - 82975-77-7

14beta-Bromoacetamidomorphine

Catalog Number: EVT-1572646
CAS Number: 82975-77-7
Molecular Formula: C19H21BrN2O4
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-beta-Bromoacetamidomorphine is a synthetic compound derived from morphine, classified as an opioid. It is primarily used in pharmacological research to study opioid receptors and their binding properties. This compound is notable for its ability to selectively target high-affinity opioid binding sites, making it a valuable tool in the exploration of opioid pharmacology.

Source

This compound is synthesized from morphine through specific chemical modifications. It has been studied extensively for its binding characteristics and pharmacological effects, particularly in relation to its interaction with opioid receptors.

Classification

14-beta-Bromoacetamidomorphine belongs to the class of compounds known as opioid receptor ligands, specifically targeting the mu-opioid receptor. It is categorized under synthetic opioids due to its derivation from natural opiates.

Synthesis Analysis

The synthesis of 14-beta-Bromoacetamidomorphine involves several steps, typically starting from morphine. The key steps include:

  1. Bromination: The introduction of a bromine atom at the 14-beta position of the morphine structure.
  2. Acetamidation: Following bromination, an acetamide functional group is introduced, which enhances the compound's affinity for opioid receptors.

These reactions are conducted under controlled laboratory conditions to ensure high purity and yield. The synthesis can be achieved through various organic chemistry techniques, including nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular formula of 14-beta-Bromoacetamidomorphine is C17H20BrN3O3. Its molecular weight is approximately 392.26 g/mol. The structure consists of a morphinan backbone with a bromoacetamido side chain at the 14-beta position.

Structural Data

  • Molecular Formula: C17H20BrN3O3
  • Molecular Weight: 392.26 g/mol
  • IUPAC Name: (2S)-17-(bromoacetamido)-4,5-epoxy-3-hydroxy-7-morphinan-6-one

The compound's structure can be visualized through chemical drawing software or databases that provide 2D and 3D representations.

Chemical Reactions Analysis

14-beta-Bromoacetamidomorphine participates in various chemical reactions, primarily involving its interaction with opioid receptors. Key reactions include:

  1. Binding Assays: In vitro studies demonstrate that this compound effectively inhibits the binding of radiolabeled ligands to opioid receptors.
  2. Receptor Activation: Upon binding, it can activate or inhibit downstream signaling pathways associated with pain modulation and analgesic effects.

These reactions are crucial for understanding the pharmacodynamics and therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of 14-beta-Bromoacetamidomorphine involves its selective binding to mu-opioid receptors in the central nervous system. Upon binding:

  1. Receptor Activation: The compound activates the mu-opioid receptor, leading to a cascade of intracellular events.
  2. Inhibition of Neurotransmitter Release: This activation results in decreased release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission.

The irreversible inhibition observed with this compound indicates that it may permanently alter receptor availability or function at high concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.

Applications

14-beta-Bromoacetamidomorphine has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating opioid receptor dynamics and drug interactions.
  2. Development of Analgesics: Insights gained from research on this compound contribute to the development of new pain management therapies that may have fewer side effects compared to traditional opioids.
  3. Understanding Opioid Dependence: Helps elucidate mechanisms underlying opioid addiction and tolerance, providing valuable data for developing treatments for substance use disorders.
Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

14β-Bromoacetamidomorphine (BAM) is systematically named according to IUPAC conventions as: (5α,6α)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol 14β-(2-bromoacetamide). This nomenclature precisely defines its stereochemistry, ring fusion, and substituent position [4]. The molecular formula C₁₉H₂₁BrN₂O₄ reflects the core morphine structure (C₁₇H₁₉NO₃) modified by the addition of a bromoacetamido group (C₂H₂BrNO) at the C-14 position, resulting in a molecular mass of 421.29 g/mol. This derivative retains morphine's pentacyclic phenanthrene backbone while introducing a reactive electrophilic side chain at the C-14β position [1] [4].

Table 1: Molecular Comparison of Morphine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
MorphineC₁₇H₁₉NO₃285.34Phenolic OH at C3, alcoholic OH at C6
14β-BromoacetamidomorphineC₁₉H₂₁BrN₂O₄421.29Bromoacetamido group at C14β position
CodeineC₁₈H₂₁NO₃299.37Methoxy group at C3

The bromoacetamido moiety confers distinctive chemical properties, including electrophilicity and affinity labeling capabilities. This functional group enables covalent binding to nucleophilic residues (particularly cysteine thiols) in opioid receptor binding pockets, making BAM an indispensable tool for studying receptor topography [2] [4]. The molecular complexity arises from the fusion of the bromoacetamide group with the stereochemically rigid morphine scaffold, creating a structurally unique pharmacological probe.

Stereochemical Configuration at C-14β Position

The β-orientation of the bromoacetamido group at C-14 is the defining stereochemical feature governing BAM's biological activity and receptor interaction. This configuration positions the substituent axially relative to the morphine C-ring, projecting it toward the receptor's sulfhydryl groups [6]. Synthetic access to this stereoisomer requires specific methodologies, typically involving thebaine as the starting material due to its C14-C15 unsaturation [4] [7].

The key synthetic pathway involves:

  • Diels-Alder adduct formation: Thebaine reacts with 1-chloro-1-nitrosocyclohexane to introduce nitrogen functionality at C-14
  • Selective reduction: Catalytic hydrogenation or borohydride reduction yields 14-aminocodeinone intermediates
  • Bromoacetylation: Acylation with bromoacetyl bromide installs the electrophilic side chain
  • O-Demethylation: Boron tribromide converts codeinone derivatives to morphinone analogues [4] [7]

The stereochemical integrity at C-14β is preserved throughout this sequence, with X-ray crystallographic studies confirming the β-disposition of the bromoacetamido group. This orientation creates optimal spatial alignment with cysteine residues in the μ-opioid receptor's binding pocket, facilitating covalent bond formation through nucleophilic substitution [2] [6]. Molecular modeling demonstrates that α-substituted analogues cannot achieve this spatial complementarity, explaining their diminished receptor affinity. The C-14β configuration also influences solvolytic reactivity, with the bromoacetamido group displaying enhanced electrophilicity due to conformational strain in the morphine C-ring [6].

Table 2: Functional Group Modifications and Biological Effects

Modification SiteFunctional Group ChangeReceptor Affinity ChangeFunctional Consequence
C-14β positionHydrogen → Bromoacetamido3-5-fold decrease vs morphineEnables irreversible μ-receptor binding
C-3 positionPhenolic OH → Methoxy (codeine)10-12-fold decreaseReduced analgesic potency
C-6 positionAlcoholic OH → AcetylIncreased lipophilicityEnhanced blood-brain barrier penetration

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray diffraction data for BAM remains limited in the available literature, its structural analogs and synthetic precursors provide insight into its molecular conformation. The morphine core maintains its characteristic T-shape with the piperidine ring adopting a chair conformation and the bromoacetamido group extending perpendicularly from C-14 [6]. Spectroscopic characterization provides comprehensive identification:

  • Infrared Spectroscopy: Key absorptions include:
  • N-H stretch: 3280-3320 cm⁻¹ (amide)
  • C=O stretch: 1640-1670 cm⁻¹ (amide I band)
  • C-Br stretch: 600-700 cm⁻¹
  • Phenolic O-H: 3200-3550 cm⁻¹ (broad) [4]

  • Nuclear Magnetic Resonance:

  • ¹H NMR: The C-14β proton appears as a distinctive doublet (J = 8-10 Hz) at δ 4.2-4.5 ppm due to deshielding by the amide carbonyl. The bromoacetamido -CH₂- protons resonate as a singlet at δ 3.6-3.8 ppm.
  • ¹³C NMR: Characteristic signals include the C-14β carbon at δ 50-55 ppm, the bromoacetamido carbonyl at δ 165-170 ppm, and the -CH₂Br carbon at δ 28-32 ppm [2] [4]

  • Mass Spectrometry: Electron ionization (EI-MS) shows the molecular ion cluster at m/z 420/422 (1:1 intensity ratio from ⁷⁹Br/⁸¹Br isotopes) with key fragments at m/z 285 (loss of bromoacetamide) and m/z 215 (morphinan core after cleavage of the ether bridge) [1].

These spectroscopic signatures collectively confirm the molecular architecture and distinguish BAM from other morphine derivatives. The bromoacetamido group significantly alters the compound's electronic properties, increasing its polarity while maintaining sufficient lipophilicity for membrane penetration in biological systems.

Comparative Analysis with Morphine and Codeine Derivatives

BAM occupies a unique pharmacological niche among morphine derivatives due to its irreversible binding mechanism rather than conventional reversible receptor interactions:

  • Receptor Affinity and Selectivity: BAM exhibits a 3-5-fold decrease in binding affinity (IC₅₀ = 10-15 nM) compared to morphine (IC₅₀ = 2-5 nM) for μ-opioid receptors [4] [7]. This moderate affinity reduction results from steric hindrance by the bulky bromoacetamido group. However, BAM maintains morphine's receptor selectivity profile, showing negligible binding to δ- and κ-opioid receptors at concentrations below 100 nM. The compound's binding kinetics shift dramatically with incubation time—extending exposure from 15 to 30 minutes transforms reversible binding into irreversible inhibition [2] [4].

  • Irreversible Binding Mechanism: Pretreatment with dithiothreitol (DTT) is required for covalent binding, reducing disulfide bonds to expose sulfhydryl groups at the μ-receptor binding site. BAM specifically alkylates a critical cysteine residue in the extracellular loop of the μ-opioid receptor, irreversibly blocking 90% of [³H]DAGO binding while sparing δ- and κ-receptor binding [2]. Protection studies demonstrate that morphine and naloxone partially prevent this alkylation by sterically blocking access to the nucleophilic cysteine, confirming target specificity [2] [4].

  • Ring Modifications and Activity: Structural comparisons reveal critical structure-activity relationships:

  • Ring A modifications: Halogenation at C-1 (e.g., 1-fluorocodeine) minimally affects receptor affinity and analgesic activity, while C-3 methylation (codeine) reduces potency 10-12-fold due to disrupted hydrogen bonding [3] [5].
  • Ring C modifications: 6-O-Acetylation increases lipophilicity and blood-brain barrier penetration, enhancing central activity as seen in heroin [3] [9].
  • N-17 modifications: Replacement of N-methyl with cyclopropylmethyl converts agonists to antagonists (naloxone) [5] [9].

Table 3: Comparative Receptor Binding Profiles

Compoundμ-Receptor IC₅₀ (nM)Receptor SelectivityBinding MechanismFunctional Outcome
Morphine2-5μ > δ > κReversibleAnalgesia, respiratory depression
14β-Bromoacetamidomorphine10-15μ-selectiveIrreversiblePermanent μ-receptor blockade
Codeine50-100μ > δ > κReversibleWeak prodrug requiring metabolism
Naloxone1-3μ antagonistReversibleCompetitive receptor antagonism
  • Metabolic Stability: Unlike morphine, which undergoes extensive phase II glucuronidation (primarily to morphine-3-glucuronide and the active morphine-6-glucuronide), BAM's bromoacetamido group alters its metabolic fate. The electrophilic bromoacetamide may undergo glutathione conjugation or hydrolysis, potentially reducing its systemic exposure but enhancing its local receptor-targeting specificity [3] [9]. This metabolic divergence makes BAM unsuitable as an analgesic but valuable as a research tool for receptor mapping.

The irreversible binding mechanism distinguishes BAM pharmacologically from conventional opioid agonists and antagonists. While it lacks therapeutic utility as an analgesic due to its covalent binding nature, it provides an essential molecular tool for probing μ-receptor structure, function, and distribution in neural tissues [2] [4].

Properties

CAS Number

82975-77-7

Product Name

14beta-Bromoacetamidomorphine

IUPAC Name

N-[(4R,4aS,7S,7aR,12bR)-7,9-dihydroxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-5,12-13,17,23-24H,6-9H2,1H3,(H,21,25)/t12-,13+,17-,18-,19+/m0/s1

InChI Key

WPEIOODEGJJMDJ-LOJOQKOYSA-N

SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Synonyms

14 beta-bromoacetamidomorphine
14 beta-bromoacetamidomorphine hydrochloride
14-BBAMMOR
14-bromoacetamidomorphine

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.